3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride
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Overview
Description
3-butyl-3,9-diazaspiro[55]undecane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is carried out under an argon atmosphere at 40°C for 40 hours under 45 psi . The crude product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.
Scientific Research Applications
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the GABAAR and inhibits its activity, which can affect various physiological processes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
- 3-Methyl-3,9-diazaspiro[5.5]undecane
Uniqueness
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride is unique due to its specific spiro structure and its potential as a GABAAR antagonist. This sets it apart from other similar compounds that may not have the same biological activity or structural features.
Properties
Molecular Formula |
C13H27ClN2 |
---|---|
Molecular Weight |
246.82 g/mol |
IUPAC Name |
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-3-10-15-11-6-13(7-12-15)4-8-14-9-5-13;/h14H,2-12H2,1H3;1H |
InChI Key |
KPDMZAYMPNTMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
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